molecular formula C5H7BrN4O B1524372 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide CAS No. 1228553-15-8

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Cat. No. B1524372
CAS RN: 1228553-15-8
M. Wt: 219.04 g/mol
InChI Key: AJWBHDINAPRNPD-UHFFFAOYSA-N
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Description

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is a derivative of triazole . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Anticancer Agent Development

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The introduction of a 3-bromo group and dimethyl carboxamide moiety to the 1H-1,2,4-triazole scaffold can enhance the cytotoxic activity against cancer cell lines. For instance, similar structures have shown promising results against the Hela cell line, indicating that our compound could be a valuable addition to the arsenal of anticancer drugs .

Antimicrobial Activity

The triazole ring is known for its antimicrobial properties. The specific structure of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide could be explored for its efficacy against bacterial and fungal infections. Research on triazole derivatives has demonstrated significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents .

Agricultural Chemicals

Triazole compounds are also used in agriculture, primarily as fungicides. The bromo and carboxamide groups in 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide may contribute to fungicidal properties, which could be beneficial in protecting crops from fungal pathogens and ensuring food security .

Enzyme Inhibition

The triazole core is structurally versatile and can interact with various enzymes, potentially inhibiting their activity. This property is useful in drug design, where enzyme targets are involved in disease progression. Molecular docking studies can reveal how 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide fits into the active sites of enzymes, providing insights into its potential as an enzyme inhibitor .

Material Science Applications

Triazole derivatives have applications in material science due to their stability and ability to form coordination compounds3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide could be used in the synthesis of novel materials with specific optical or electronic properties .

Analytical Chemistry

In analytical chemistry, triazole derivatives can serve as chromophoric agents due to their ability to absorb light at specific wavelengths3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide might be used in the development of new analytical reagents or indicators .

Pharmaceutical Synthesis

The triazole ring is a common motif in pharmaceuticals. Its incorporation into drug molecules can improve pharmacokinetic and pharmacodynamic profiles3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide could be a precursor or an intermediate in the synthesis of drugs with enhanced bioavailability .

Photochromic Materials

Triazoles have been investigated for their photochromic properties, which are useful in creating materials that change color in response to light. The unique structure of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide may offer opportunities to develop new photochromic compounds for various technological applications .

properties

IUPAC Name

5-bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWBHDINAPRNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219596
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

CAS RN

1228553-15-8
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228553-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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